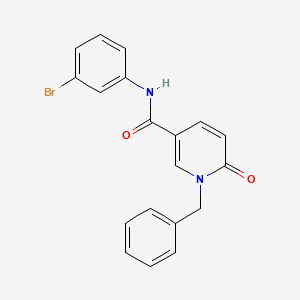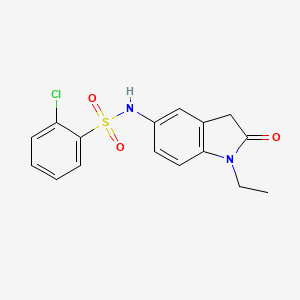![molecular formula C15H12ClN3OS B2695307 2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-03-4](/img/structure/B2695307.png)
2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar triazine derivatives involves cyclocondensation reactions of chalcones with hydrazine hydrate and derivatives . Chalcones are obtained by Claisen-Schmidt condensation between aromatic aldehydes and a triazinic derivative . The synthesis of azolo [1,2,4]triazines involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds like azolo [1,2,4]triazines are reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . In the first case, most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Scientific Research Applications
Chemical and Physical Properties
The study of triazine derivatives, including molecules similar to 2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one, reveals insights into their molecular dimensions and potential for aromatic delocalization. For instance, compounds like 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine show evidence for aromatic delocalization in the pyrazole rings. These substances adopt various conformations due to their ethylsulfanyl substituents, with interactions such as pi-stacking playing a role in their crystal structures (Insuasty et al., 2008).
Biological Interactions
Triazine derivatives have been explored for their biological applications. Research into sulfonated zinc-triazine complexes indicates potential biological utility. These complexes, with a pyridyl triazine core, have been studied for their water solubility and binding with bovine serum albumin (BSA), demonstrating promising results for serum distribution via albumins (Abeydeera et al., 2018).
Antioxidant and Antitumor Activities
The evaluation of nitrogen heterocycles for their antioxidant and antitumor activities includes the study of compounds like 4-benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one. These compounds, through a series of chemical transformations, contribute to the development of triazines and pyrimidine-2-thioles with notable biological activities. This research highlights the potential of triazine derivatives in the development of new therapeutic agents (El-Moneim et al., 2011).
Catalysis and Synthesis
A catalyst- and solvent-free approach has been developed for the synthesis of triazole derivatives, utilizing a Fries rearrangement under microwave-assisted conditions. This method showcases the potential for efficient and environmentally friendly synthesis of complex molecules, including triazine derivatives, highlighting the versatility and applicability of these compounds in various fields of chemical research (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDZWQJFFZKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)
![4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2695229.png)



![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)

![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)

![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)


![N'-[7-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2695246.png)